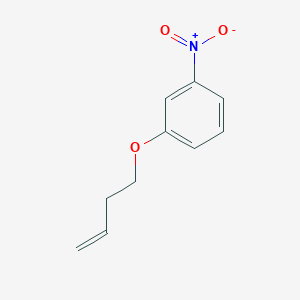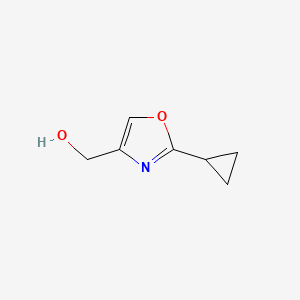
3'-Acetoxy-2',4'-dimethoxyacetophenone
Übersicht
Beschreibung
3'-Acetoxy-2',4'-dimethoxyacetophenone is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. This compound is characterized by the presence of an acetoxy group (-COCH3) at the 3' position and methoxy groups (-OCH3) at the 2' and 4' positions on the acetophenone structure. It is a solid substance commonly used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3'-Acetoxy-2',4'-dimethoxyacetophenone is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and interactions.
Medicine: As a precursor for the synthesis of pharmaceuticals and in drug discovery research.
Industry: In the development of new materials and chemical processes.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
The primary targets of 3’-Acetoxy-2’,4’-dimethoxyacetophenone are currently unknown. This compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of 3’-Acetoxy-2’,4’-dimethoxyacetophenone’s action are currently unknown
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Acetoxy-2',4'-dimethoxyacetophenone typically involves the acetylation of 2',4'-dimethoxyacetophenone. This can be achieved by reacting 2',4'-dimethoxyacetophenone with acetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3'-Acetoxy-2',4'-dimethoxyacetophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted acetophenones.
Vergleich Mit ähnlichen Verbindungen
2',4'-Dimethoxyacetophenone
3',4'-Dimethoxyacetophenone
2',3'-Dimethoxyacetophenone
3',5'-Dimethoxyacetophenone
Eigenschaften
IUPAC Name |
(3-acetyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7(13)9-5-6-10(15-3)12(11(9)16-4)17-8(2)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHZYEIVECLLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695641 | |
| Record name | 3-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-86-4 | |
| Record name | 3-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)





![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523522.png)


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
